molecular formula C16H17N5O4 B4056130 N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B4056130
M. Wt: 343.34 g/mol
InChI Key: WHSQQTBIESGHDQ-UHFFFAOYSA-N
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Description

N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of ethoxyphenyl and nitro groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Scientific Research Applications

N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a benzoxadiazole precursor, followed by the introduction of ethoxyphenyl and dimethylamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity products suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further utilized in different chemical and biological applications.

Mechanism of Action

The mechanism of action of N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxadiazole core may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N6-(4-Methoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
  • N6-(4-Chlorophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
  • N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Uniqueness

N6-(4-Ethoxyphenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

5-N-(4-ethoxyphenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-4-24-11-7-5-10(6-8-11)17-12-9-13(20(2)3)14-15(19-25-18-14)16(12)21(22)23/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSQQTBIESGHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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